2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate

Description

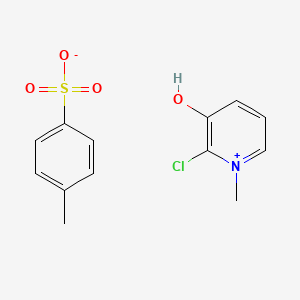

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is an ionic compound comprising a pyridinium cation and a 4-methylbenzenesulfonate anion. The pyridinium ring is substituted with a chlorine atom (electron-withdrawing), a hydroxyl group (hydrogen-bond donor), and a methyl group (electron-donating), while the anion features a sulfonate group linked to a para-methyl-substituted benzene ring.

Properties

IUPAC Name |

2-chloro-1-methylpyridin-1-ium-3-ol;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H6ClNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-3-5(9)6(8)7/h2-5H,1H3,(H,8,9,10);2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJCDZAEGSYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate typically involves the following steps:

Formation of the Pyridinium Core: The pyridinium ring is formed by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group.

Chlorination: The pyridinium core is then chlorinated to introduce the chlorine atom at the desired position.

Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

Sulfonation: Finally, the compound is sulfonated using 4-methylbenzene sulfonic acid or its derivatives to introduce the sulfonate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to produce corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyridinium ring to a pyridine derivative.

Substitution Reactions: The chlorine and hydroxyl groups can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution Reactions: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Pyridine derivatives and chloroalkanes.

Substitution Products: Various substituted pyridines and pyridinium salts.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Cation-Anion Interactions

The compound’s closest structural analogs include 2-Aminoanilinium 4-methylbenzenesulfonate and oxetan-3-yl 4-methylbenzene-1-sulfonate (PB00071). Key differences lie in the cationic moieties:

- 2-Chloro-3-hydroxy-1-methylpyridin-1-ium : Aromatic, planar pyridinium ring with Cl, OH, and CH₃ substituents.

- 2-Aminoanilinium (from ): Benzene ring with NH₃⁺ and NH₂ groups, enabling multiple hydrogen-bond donors .

The shared 4-methylbenzenesulfonate anion provides a consistent framework for ionic and hydrogen-bond interactions.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph-set theory (), differentiate these compounds:

- Target compound : The hydroxyl group likely forms O–H···O sulfonate bonds, while the pyridinium’s N⁺–H may interact with sulfonate oxygen. Cl substituents may engage in weaker C–Cl···π interactions.

- 2-Aminoanilinium salts: Exhibit N–H···O sulfonate bonds, with NH₃⁺ and NH₂ groups creating extended 2D or 3D networks .

- Oxetane derivatives : Aliphatic cations prioritize weaker C–H···O interactions, resulting in less rigid packing .

Software tools like SHELXL () and WinGX/ORTEP () are critical for refining and visualizing these structural differences, particularly in anisotropic displacement parameters and hydrogen-bond geometries .

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) are absent in the evidence, qualitative trends can be inferred:

- Solubility : The pyridinium cation’s polarity and hydrogen-bond capacity may enhance aqueous solubility compared to aliphatic oxetane derivatives.

- Stability : Electron-withdrawing Cl and OH groups could increase the pyridinium ring’s acidity, influencing reactivity in synthetic applications.

Table: Comparative Analysis of Sulfonate Salts

Biological Activity

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, with CAS number 73059-19-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the chlorine and hydroxyl groups in the structure may enhance its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.

Antiviral Properties

There is emerging evidence suggesting that pyridine derivatives can act as viral protease inhibitors. In vitro studies have indicated that compounds structurally related to 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate may inhibit viral replication mechanisms, particularly in flavivirus infections such as Dengue and West Nile virus .

Case Study 1: Antimicrobial Testing

In a study published in a peer-reviewed journal, researchers synthesized various pyridine derivatives, including 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, and tested their antimicrobial activity against standard bacterial strains. The results indicated that this compound exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of similar pyridine compounds. The researchers employed cell-based assays to evaluate the efficacy of these compounds against Dengue virus. Results showed that certain derivatives could reduce viral load significantly, indicating that structural modifications like those found in 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate might enhance antiviral activity.

Data Table: Biological Activity Summary

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for automated space-group determination and initial structure solution . Refinement should employ SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks robustly . Visualization and geometry analysis can be performed using WinGX and ORTEP , which provide tools for packing diagrams and thermal ellipsoid plots . For validation, cross-check crystallographic data (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) entries of analogous sulfonate salts .

Q. How can researchers synthesize and characterize this compound?

Synthesis typically involves acid-base reactions between a pyridinium precursor and 4-methylbenzenesulfonic acid. Follow protocols for analogous salts, such as dissolving stoichiometric amounts in methanol under reflux (70°C, 6–12 hrs) . Post-synthesis, purify via recrystallization using ethanol/water mixtures. Characterization requires FT-IR (to confirm sulfonate S=O stretches at ~1180 cm⁻¹) and 1H/13C NMR (to verify pyridinium ring proton shifts at δ 8–9 ppm and methyl group integration) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%.

Q. What spectroscopic techniques are critical for confirming its structural integrity?

Combine UV-Vis spectroscopy (to detect π→π* transitions in the pyridinium ring at ~260 nm) with mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ or [M–Cl]+ fragments). Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition temperatures >200°C indicating robust sulfonate counterion interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the understanding of its electronic properties?

Use hybrid functionals like B3LYP (incorporating 20% exact exchange) to model electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets such as 6-311++G(d,p) are recommended for sulfonate groups due to their polarization and diffuse functions. Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate the model . For redox behavior, calculate ionization potentials and electron affinities using solvent-implicit models (e.g., PCM).

Q. How should researchers address contradictions in experimental vs. computational data?

Discrepancies in bond lengths or spectroscopic peaks may arise from approximations in DFT or crystal-packing effects. Apply multiwavefunction methods (e.g., CASSCF for excited states) or refine crystallographic models with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) . For systematic errors, cross-validate using alternative methodologies (e.g., neutron diffraction for hydrogen positions) or collaborative datasets .

Q. What strategies improve the reliability of stability studies under varying conditions?

Design accelerated stability tests using buffered solutions (pH 4.6–7.4, sodium acetate/sodium 1-octanesulfonate) to simulate physiological or storage conditions . Monitor degradation via HPLC-UV with a C18 column (methanol/buffer mobile phase, 65:35) and track retention time shifts. For mechanistic insights, employ LC-MS/MS to identify degradation products (e.g., hydrolysis of the chloro or sulfonate groups) .

Q. How can researchers resolve challenges in polymorphism or hydrate formation?

Perform differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting points with ±1°C precision). Screen polymorphs using solvent-drop grinding with 10+ solvents (e.g., DMSO, acetonitrile). For hydrate identification, combine Karl Fischer titration (water content) with PXRD to compare patterns with anhydrous forms .

Methodological Considerations

- Data Collection : Use iterative cycles of hypothesis testing and refinement (e.g., iterative DFT-crystallography comparisons) .

- Error Analysis : Quantify uncertainties in crystallographic R-factors (<5%) and DFT convergence thresholds (energy <1e⁻⁵ a.u.) .

- Ethical Reporting : Disclose all computational parameters (functional, basis set, convergence criteria) and raw crystallographic data (CIF files) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.